N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of a thiadiazole ring, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-15-4-2-5-16(12-15)13-19-23-24-21(30-19)22-20(26)17-6-3-7-18(14-17)31(27,28)25-8-10-29-11-9-25/h2-7,12,14H,8-11,13H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYLPBIMGEGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 3-Methylphenyl Group: This step involves the alkylation of the thiadiazole ring with 3-methylbenzyl halides in the presence of a base such as potassium carbonate.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonylation reactions using reagents like morpholine and sulfonyl chlorides.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-(morpholine-4-sulfonyl)benzoic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, often using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with Pd/C
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) with Lewis acids (FeCl3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and biological properties.
Mechanism of Action
The mechanism of action of N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole core but differ in their substituents.
Benzamide Derivatives: Compounds such as N-(4-methylphenyl)benzamide and N-(4-chlorophenyl)benzamide have similar benzamide structures but different functional groups.
Uniqueness
N-{5-[(3-METHYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a thiadiazole ring, a morpholine sulfonyl group, and a benzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
